molecular formula C14H13NO2 B8748252 Benzyl 2-pyridin-4-ylacetate CAS No. 380830-50-2

Benzyl 2-pyridin-4-ylacetate

Cat. No.: B8748252
CAS No.: 380830-50-2
M. Wt: 227.26 g/mol
InChI Key: HGIBSZNFSJTSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-pyridin-4-ylacetate is a chemical compound featuring a pyridin-4-yl moiety linked to an acetate ester protected by a benzyl group. With the molecular formula C14H13NO2, this structure makes it a valuable synthetic intermediate and protecting group strategy in organic and medicinal chemistry research. The benzyl ester group is widely used to protect carboxylic acids during multi-step synthetic sequences, particularly in the development of complex molecules such as active pharmaceutical ingredients (APIs). Research into related pyridine-acetate esters, such as tert-butyl 2-(pyridin-4-yl)acetate, demonstrates the utility of this compound class as a key building block . The benzyl protecting group can be installed under mild, neutral conditions using reagents like 2-benzyloxy-1-methylpyridinium triflate, which is compatible with acid- and base-sensitive functional groups often present in intricate target molecules . Furthermore, benzyl esters serve as versatile intermediates in coupling reactions and can be subsequently deprotected to reveal the free carboxylic acid at the appropriate synthetic stage . This compound is exclusively intended for research applications and is not for human therapeutic or veterinary use.

Properties

CAS No.

380830-50-2

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

benzyl 2-pyridin-4-ylacetate

InChI

InChI=1S/C14H13NO2/c16-14(10-12-6-8-15-9-7-12)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2

InChI Key

HGIBSZNFSJTSOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC=NC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Benzyl 2 Pyridin 4 Ylacetate and Its Analogues

Esterification Approaches to Benzyl (B1604629) 2-pyridin-4-ylacetate

Esterification remains a fundamental and widely employed method for the synthesis of esters. This section details various esterification strategies applicable to the synthesis of Benzyl 2-pyridin-4-ylacetate.

Direct Esterification Techniques for Carboxylic Acids and Benzyl Alcohols

Direct esterification, particularly the Fischer-Speier method, is a classical and straightforward approach for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com

For the synthesis of Benzyl 2-pyridin-4-ylacetate, this would involve the reaction of 2-(pyridin-4-yl)acetic acid with benzyl alcohol. The reaction is typically catalyzed by strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.org To drive the equilibrium towards the product, an excess of one reactant (usually the alcohol) is used, and the water formed during the reaction is removed, often by azeotropic distillation. organic-chemistry.org

The esterification of pyridine (B92270) carboxylic acids can be effectively achieved, and various acid catalysts can be employed to promote the reaction. nih.gov For instance, the esterification of benzyl alcohol with acetic acid has been extensively studied using various catalysts, providing insights into reaction conditions that could be adapted for 4-pyridineacetic acid. nih.govsciencemadness.org

Table 1: Representative Conditions for Direct Esterification of Benzylic Alcohols

Carboxylic Acid Alcohol Catalyst Solvent Temperature (°C) Yield (%)
Acetic Acid Benzyl Alcohol Sulfated Fe-MCM-48 Solvent-free 60 98.9

Transesterification Strategies

The synthesis of Benzyl 2-pyridin-4-ylacetate via transesterification would typically involve reacting a lower alkyl ester of 2-(pyridin-4-yl)acetic acid, such as methyl 2-(pyridin-4-yl)acetate or ethyl 2-(pyridin-4-yl)acetate, with benzyl alcohol. This reaction can be catalyzed by acids, bases, or enzymes. researchgate.netnih.gov For instance, silica-supported boric acid has been shown to be an efficient heterogeneous catalyst for the transesterification of β-keto esters with benzyl alcohol under solvent-free conditions, achieving high yields. nih.gov

Table 2: Examples of Transesterification with Benzyl Alcohol

Starting Ester Alcohol Catalyst Conditions Yield (%)
Methyl Acetoacetate Benzyl Alcohol SiO₂–H₃BO₃ 100 °C, Solvent-free 95

Palladium-Catalyzed Esterification Processes

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis. While direct palladium-catalyzed esterification of 2-(pyridin-4-yl)acetic acid with benzyl alcohol is not a commonly reported method, related palladium-catalyzed C-H activation and carbonylation reactions offer potential routes.

One plausible, albeit indirect, approach involves the palladium-catalyzed C(sp³)–H arylation of 4-picoline with an appropriate benzylating agent to form a precursor that can then be converted to the desired ester. rsc.org For example, a highly efficient synthesis of 4-benzylpyridines has been developed via Pd-catalyzed C(sp³)–H arylation between 4-picoline and aryl halides. rsc.org A subsequent oxidation of the methyl group to a carboxylic acid followed by esterification would yield the target compound.

Another potential palladium-catalyzed route is the carbonylation of benzyl alcohol and its analogs, which has been shown to be promoted by hydroiodic acid in aqueous systems. organic-chemistry.org This methodology could potentially be adapted for the synthesis of Benzyl 2-pyridin-4-ylacetate.

Synthesis through C-C Coupling Reactions

The construction of the carbon skeleton of Benzyl 2-pyridin-4-ylacetate can be achieved through various powerful carbon-carbon bond-forming reactions, particularly transition-metal-catalyzed cross-coupling methodologies.

Cross-Coupling Methodologies for Construction of the Carbon Skeleton

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of C-C bonds. The Suzuki-Miyaura, Heck, and Sonogashira reactions are prominent examples that could be employed to construct the 2-(pyridin-4-yl)acetate framework.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. youtube.comlibretexts.orgnih.gov To synthesize the carbon skeleton of Benzyl 2-pyridin-4-ylacetate, one could envision the coupling of a 4-pyridylboronic acid derivative with a benzyl haloacetate, such as benzyl bromoacetate. nih.gov The development of Suzuki-Miyaura coupling between 4-pyridine boronate derivatives and aryl halides has been a subject of research, addressing challenges such as the formation of phenylated impurities from phosphorus ligands.

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene and a base to form a substituted alkene. beilstein-journals.orgnih.govorganic-chemistry.org While not a direct route to an acetate (B1210297), the Heck reaction could be used to introduce a vinyl group at the 4-position of the pyridine ring, which could then be further functionalized. For instance, the Heck reaction of 4-bromopyridine (B75155) with benzyl acrylate (B77674) could potentially lead to a precursor of the target molecule.

The Sonogashira coupling reaction couples terminal alkynes with aryl or vinyl halides. researchgate.netntu.edu.tw This reaction could be utilized to introduce an alkyne at the 4-position of a pyridine ring, which could then be transformed into the acetic acid side chain.

Table 3: Overview of Cross-Coupling Reactions for C-C Bond Formation

Reaction Coupling Partners Catalyst System Key Features
Suzuki-Miyaura Organoboron compound + Organohalide Pd catalyst + Base High functional group tolerance, mild conditions.
Heck Unsaturated halide + Alkene Pd catalyst + Base Forms substituted alkenes.

Reactions Involving 2-(Pyridin-4-yl)acetate Derivatives

Once the 2-(pyridin-4-yl)acetate core is established, further modifications can be made to synthesize various analogues. One key reaction is the alkylation of the α-carbon of the acetate group. The methylene (B1212753) group in 2-(pyridin-4-yl)acetate is activated by both the adjacent pyridine ring and the ester carbonyl group, making it susceptible to deprotonation by a suitable base, followed by reaction with an electrophile.

For example, treatment of methyl or ethyl 2-(pyridin-4-yl)acetate with a base like lithium diisopropylamide (LDA) would generate the corresponding enolate, which can then be reacted with various alkyl halides to introduce substituents at the α-position. This approach allows for the synthesis of a wide range of analogues of Benzyl 2-pyridin-4-ylacetate with diverse substitution patterns on the side chain.

Furthermore, C-H activation strategies offer a modern approach to functionalize the pyridine ring directly. Palladium-catalyzed C–H arylation of pyridines has been shown to be highly regioselective, influenced by the electronic character of the C–H bonds and the heteroarene ring. nih.gov Such methods could be applied to 2-(pyridin-4-yl)acetate derivatives to introduce aryl groups onto the pyridine ring.

Derivatization from Precursor Compounds

The transformation of readily available precursors is a cornerstone of efficient chemical synthesis. This section explores two key derivatization pathways: the conversion of ethyl 4-pyridyl acetate analogues and the hydrogenation of the pyridine ring to yield piperidine (B6355638) derivatives.

Transformation of Ethyl 4-pyridyl Acetate Analogues

The conversion of ethyl 4-pyridyl acetate to Benzyl 2-pyridin-4-ylacetate is a transesterification reaction. While specific literature on this exact transformation is scarce, several modern catalytic methods are highly applicable for the efficient conversion of ethyl esters to benzyl esters. These methods offer advantages in terms of mild reaction conditions, high yields, and catalyst recyclability.

Promising catalytic systems for this transesterification include N-heterocyclic carbenes (NHCs), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and titanium (IV) isopropoxide. NHCs are known to be potent catalysts for transesterification reactions under mild conditions, often at room temperature with low catalyst loadings. nih.govwisc.eduresearchgate.netorganic-chemistry.org DBU, a non-nucleophilic strong base, can also effectively catalyze transesterification, often in solvent-free conditions, which is environmentally advantageous. tandfonline.comrsc.org Titanium (IV) isopropoxide is another effective catalyst, particularly when coupled with microwave heating, which can significantly reduce reaction times. nih.govgoogle.comresearchgate.net

A proposed synthetic route for the transesterification of ethyl 4-pyridylacetate with benzyl alcohol is presented below, based on these established catalytic methods.

Table 1: Proposed Catalytic Systems for the Synthesis of Benzyl 2-pyridin-4-ylacetate

Catalyst Typical Reaction Conditions Advantages
N-Heterocyclic Carbene (NHC) Low catalyst loading, room temperature, short reaction times. nih.govwisc.eduresearchgate.netorganic-chemistry.org Mild conditions, high efficiency.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Solvent-free, elevated temperatures. tandfonline.comrsc.org Environmentally friendly, cost-effective.
Titanium (IV) isopropoxide Microwave heating, 160 °C, 1 hour. nih.govgoogle.comresearchgate.net Rapid reaction times, suitable for various substrates.

Hydrogenation of Pyridine Ring Precursors to Piperidine Analogues

The reduction of the pyridine ring in Benzyl 2-pyridin-4-ylacetate analogues to the corresponding piperidine derivatives is a critical transformation for accessing a wide range of bioactive molecules. A variety of catalytic systems have been developed for this purpose, offering high yields and, in many cases, excellent stereoselectivity.

Heterogeneous catalysts such as Platinum oxide (PtO₂), Palladium on carbon (Pd/C), and Rhodium on carbon (Rh/C) are commonly employed for pyridine hydrogenation. These reactions often require elevated pressures and temperatures. nih.gov Homogeneous catalysts, particularly those based on rhodium and iridium, have shown remarkable activity and selectivity under milder conditions. For instance, iridium(III) catalysts have been demonstrated to be robust and highly selective for the ionic hydrogenation of pyridines, tolerating a wide range of functional groups. nih.gov Rhodium catalysts are also extensively used, often in the form of rhodium oxide or rhodium complexes, for the efficient reduction of functionalized pyridines. dicp.ac.cn

The choice of catalyst and reaction conditions can significantly influence the outcome of the hydrogenation, including the degree of saturation and the stereochemistry of the resulting piperidine ring.

Table 2: Catalytic Systems for the Hydrogenation of Pyridine Derivatives

Catalyst System Substrate Scope Typical Conditions Key Features
PtO₂ Substituted pyridines H₂ (50-70 bar), Acetic Acid, Room Temperature nih.gov Effective for a range of substituted pyridines.
Rhodium catalysts Functionalized pyridines H₂ (low pressure), various solvents High activity and selectivity. dicp.ac.cn
Iridium(III) catalysts Multi-substituted pyridines Ionic hydrogenation conditions Excellent functional group tolerance. nih.gov
Ruthenium catalysts Multi-substituted pyridines Heterogeneous catalysis Diastereoselective cis-hydrogenation. nih.gov
Nickel catalysts Pyridine derivatives Heterogeneous catalysis Efficient and stable. nih.gov

Asymmetric Synthesis Approaches to Chiral Benzyl 2-pyridin-4-ylacetate Analogues

The synthesis of enantiomerically pure chiral piperidines is of paramount importance in drug discovery. This section outlines key strategies for the asymmetric synthesis of chiral analogues of Benzyl 2-pyridin-4-ylacetate.

Chiral Catalyst-Mediated Enantioselective Synthesis

The direct asymmetric hydrogenation of pyridine derivatives using chiral catalysts is a highly efficient method for producing enantiomerically enriched piperidines. Chiral rhodium and iridium complexes bearing chiral phosphine (B1218219) ligands have been at the forefront of this research.

Rhodium-catalyzed asymmetric hydrogenation has been successfully applied to a variety of substituted pyridines, often activated as pyridinium (B92312) salts, to afford chiral piperidines with high enantioselectivity. nih.govresearchgate.netresearchgate.net These reactions typically proceed under mild conditions and tolerate a range of functional groups. Chiral iridium catalysts have also emerged as powerful tools for the enantioselective hydrogenation of pyridines and their derivatives, providing access to chiral piperidines with excellent enantiomeric excesses. tandfonline.comwhiterose.ac.ukajchem-a.com The choice of the chiral ligand is crucial for achieving high enantioselectivity, with a wide array of bidentate and monodentate phosphine ligands being developed for this purpose.

A notable approach involves a rhodium-catalyzed reductive transamination reaction of pyridinium salts, which allows for the rapid synthesis of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. nih.govresearchgate.net

Table 3: Chiral Catalysts for Enantioselective Hydrogenation of Pyridine Derivatives

Catalyst Type Ligand Class Key Features
Chiral Rhodium Complexes Chiral diphosphines High enantioselectivity for activated pyridines. nih.govresearchgate.netresearchgate.net
Chiral Iridium Complexes Chiral phosphine-oxazoline, phosphoramidites Excellent enantioselectivity for a broad range of pyridinium salts. tandfonline.comwhiterose.ac.ukajchem-a.com

Diastereoselective Synthesis Strategies

Diastereoselective synthesis provides another powerful avenue to control the stereochemistry of polysubstituted piperidine rings. These strategies often involve the reduction of a substituted pyridine precursor where existing stereocenters direct the stereochemical outcome of the hydrogenation.

One effective strategy involves an interrupted dearomative reduction of chalcone-based pyridinium salts using sodium borohydride, leading to the formation of bridged piperidines in a completely regio- and diastereoselective manner. nih.gov Another approach utilizes a C–H activation–cyclization–reduction cascade, starting from imines and alkynes, to generate highly substituted tetrahydropyridines with excellent diastereoselectivity. wisc.edu

Furthermore, the dearomatization of fluorinated pyridines followed by a highly diastereoselective hydrogenation has been developed to access all-cis-(multi)fluorinated piperidines. nih.gov The strategic placement of substituents on the pyridine ring can effectively guide the diastereoselectivity of the reduction process, leading to the desired stereoisomer.

Table 4: Diastereoselective Synthesis Strategies for Piperidine Analogues

Strategy Key Transformation Stereochemical Control
Interrupted Dearomative Reduction Reduction of pyridinium salts Complete regio- and diastereoselectivity. nih.gov
C–H Activation–Cyclization–Reduction Cascade Reaction of imines and alkynes Excellent diastereoselectivity. wisc.edu
Diastereoselective Hydrogenation Reduction of substituted pyridines Substrate-controlled diastereoselectivity. nih.gov
Boronyl Radical-Catalyzed (4+2) Cycloaddition Reaction of azetidines and alkenes High yield and diastereoselectivity for polysubstituted piperidines. nih.gov

Mechanistic Investigations of Reactions Involving Benzyl 2 Pyridin 4 Ylacetate and Its Functional Groups

Reaction Pathway Elucidation in Ester Formation and Cleavage

The ester group in Benzyl (B1604629) 2-pyridin-4-ylacetate is central to its structure and can be formed or cleaved through several mechanistic pathways, typically catalyzed by acid or base.

Acid-Catalyzed Mechanisms: Under acidic conditions, the formation of the ester (esterification) from pyridin-4-ylacetic acid and benzyl alcohol, and the reverse reaction (hydrolysis), proceed through a common tetrahedral intermediate. The mechanism for acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. researchgate.net A subsequent nucleophilic attack by water forms a tetrahedral intermediate. researchgate.net Proton transfer and elimination of benzyl alcohol regenerate the catalyst and yield pyridin-4-ylacetic acid.

A noteworthy alternative pathway for cleavage, particularly relevant to benzyl esters, is the AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular). ucoz.com In this pathway, protonation occurs at the ether oxygen of the ester. Subsequent cleavage of the C-O bond is facilitated by the formation of a resonance-stabilized benzyl carbocation, a relatively stable intermediate. ucoz.comcdnsciencepub.com This mechanism becomes more prominent in concentrated acids. ucoz.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ion (OH⁻), the ester undergoes hydrolysis via a nucleophilic acyl substitution. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.comstudysmarter.co.uk The subsequent collapse of this intermediate expels the benzyloxy group as an alkoxide. In the final, effectively irreversible step, the strongly basic benzyloxy anion deprotonates the newly formed pyridin-4-ylacetic acid, yielding a carboxylate salt and benzyl alcohol. chemistrysteps.com This final acid-base reaction drives the equilibrium toward the products. chemistrysteps.com

Condition Key Mechanistic Steps Intermediate Notes
Acid-Catalyzed (AAC2) 1. Protonation of C=O. 2. Nucleophilic attack by H₂O. 3. Proton transfer. 4. Elimination of benzyl alcohol.Tetrahedral IntermediateReversible process; common for most esters in dilute acid. chemistrysteps.com
Acid-Catalyzed (AAL1) 1. Protonation of ether oxygen. 2. Cleavage of benzyl-oxygen bond. 3. Formation of benzyl carbocation and carboxylic acid.Benzyl CarbocationFavored for substrates that form stable carbocations; more common in concentrated acid. ucoz.comcdnsciencepub.com
Base-Catalyzed (BAC2) 1. Nucleophilic attack by OH⁻ on C=O. 2. Elimination of benzyloxy anion. 3. Irreversible deprotonation of the carboxylic acid.Tetrahedral IntermediateIrreversible due to the final proton transfer step. chemistrysteps.com

Reactivity of the Pyridine (B92270) Nitrogen in Benzyl 2-pyridin-4-ylacetate

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring is not part of the aromatic π-system, making it available to act as a base or a nucleophile. wikipedia.orggcwgandhinagar.com

Nucleophilic Reactivity and Protonation Equilibria

The basicity of the pyridine nitrogen is a defining feature of the molecule's reactivity. Protonation of the nitrogen lone pair forms a pyridinium (B92312) cation. The pKa of the conjugate acid of pyridine is approximately 5.25. wikipedia.org This makes it a significantly weaker base than typical aliphatic amines (pKa ~10-11) but allows it to be readily protonated by common laboratory acids. This equilibrium is sensitive to substituents on the pyridine ring. researchgate.net

The nitrogen atom also acts as a nucleophile, reacting with various electrophiles. This nucleophilicity is the basis for pyridine's use as a catalyst in acylation reactions, where it forms a highly reactive acylpyridinium ion intermediate. youtube.com

Compound Type Hybridization of N Approximate pKa (of Conjugate Acid)
Pyridinesp²5.25 wikipedia.org
Piperidine (B6355638) (Aliphatic Amine)sp³11.12
Aniline (Aromatic Amine)sp²4.63

Interactions with Electrophilic Species

The nucleophilic nitrogen readily attacks electrophilic centers. A classic example is the Menshutkin reaction, or quaternization, with alkyl halides. The reaction of the pyridine moiety with an electrophile like benzyl bromide proceeds via an SN2 mechanism, leading to the formation of an N-benzylpyridinium salt. Kinetic studies on the quaternization of similar 4-substituted pyridines with benzyl bromide show activation energies of approximately 52.6 kJ mol⁻¹, which is lower than for reactions with less reactive alkyl bromides, indicating a facile reaction. rsc.org

The nitrogen lone pair also allows for coordination with Lewis acids and metal centers. Pyridines commonly act as ligands in coordination chemistry, donating their lone pair to a metal cation to form stable complexes. iust.ac.ir This interaction is fundamental to many metal-catalyzed reactions involving pyridine-containing substrates.

Transformations at the Benzylic Methylene (B1212753) Position

The methylene (-CH₂) group is situated at a benzylic position, meaning it is directly attached to the benzene (B151609) ring. This position is activated toward various transformations due to the ability of the benzene ring to stabilize intermediates via resonance. masterorganicchemistry.com

Radical Reactions of Benzyl Moieties

Benzylic C-H bonds are relatively weak and susceptible to homolytic cleavage, leading to the formation of a benzyl radical. This radical is significantly stabilized by delocalization of the unpaired electron into the aromatic π-system. masterorganicchemistry.com

A key synthetic application of this reactivity is free-radical bromination, often accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., peroxide or light). mychemblog.com The mechanism proceeds via a radical chain reaction:

Initiation: Homolytic cleavage of the initiator or the N-Br bond generates a small concentration of bromine radicals (Br•). chemistrysteps.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position to form the resonance-stabilized benzyl radical and HBr. pearson.com This benzyl radical then reacts with a bromine source (Br₂ or NBS) to form the benzyl bromide product and regenerate a bromine radical, continuing the chain. masterorganicchemistry.commychemblog.com The use of NBS is crucial as it maintains a low, steady concentration of Br₂, which favors the radical substitution pathway over competing electrophilic addition to the aromatic ring. libretexts.orgwikipedia.org

Oxidative Processes at the Benzylic Carbon

The benzylic carbon is prone to oxidation by a variety of reagents. The specific product depends on the strength of the oxidant and the reaction conditions.

Strong Oxidizing Agents: Reagents such as hot, concentrated potassium permanganate (B83412) (KMnO₄) are powerful enough to oxidize the benzylic position of any alkylbenzene that possesses at least one benzylic hydrogen. masterorganicchemistry.compearson.com This reaction typically cleaves the entire alkyl chain, leading directly to a carboxylic acid. In the case of Benzyl 2-pyridin-4-ylacetate, this harsh oxidation would likely cleave the benzyl group, leading to benzoic acid, and potentially affect other parts of the molecule as well. The mechanism is complex but is thought to begin with the abstraction of a benzylic hydrogen. masterorganicchemistry.com

Milder and More Selective Oxidants: Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) and its derivatives, offer a milder alternative for benzylic oxidation. siu.edu These reagents can selectively oxidize benzylic C-H bonds. The proposed mechanism often involves radical pathways initiated by the homolytic cleavage of an iodine-reagent bond. nih.govbeilstein-journals.org For instance, the oxidation of benzyl ethers to benzoate (B1203000) esters using a modified IBX reagent is proposed to be initiated by a hydrogen atom abstraction from the benzylic site, forming a benzyl radical. siu.edu This is followed by single-electron transfer (SET) steps to complete the oxidation. siu.edu Such methods could potentially oxidize the benzylic methylene group to a carbonyl, transforming the benzyl ester into a benzoyl ester.

Reagent Condition Typical Product at Benzylic -CH₂- Mechanistic Feature
N-Bromosuccinimide (NBS) Radical Initiator (AIBN, light)Benzylic Bromide (-CHBr-)Free-radical chain reaction involving a resonance-stabilized benzyl radical. mychemblog.com
Potassium Permanganate (KMnO₄) Hot, ConcentratedCarboxylic Acid (-COOH)Vigorous oxidation, cleaving C-C bonds. Requires a benzylic hydrogen. masterorganicchemistry.commasterorganicchemistry.com
Hypervalent Iodine (e.g., IBX) Mild conditionsKetone/Aldehyde or EsterCan proceed via radical abstraction and single-electron transfer (SET) pathways. siu.edunih.gov

Investigating Intramolecular and Intermolecular Rearrangements

While specific studies on the intramolecular and intermolecular rearrangements of Benzyl 2-pyridin-4-ylacetate are not extensively documented in peer-reviewed literature, the structural motifs within the molecule—namely the benzyl group and the pyridine ring—suggest potential rearrangement pathways analogous to well-established organic reactions. Mechanistic investigations of related compounds provide a framework for predicting the behavior of Benzyl 2-pyridin-4-ylacetate under certain reaction conditions, particularly after activation of the pyridine nitrogen.

The most probable rearrangements would involve the formation of a pyridinium ylide, which can be generated from the corresponding N-benzyl pyridinium salt. Such salts could be formed by the reaction of Benzyl 2-pyridin-4-ylacetate with an alkylating or acylating agent. In the presence of a strong base, the resulting pyridinium salt can be deprotonated at the benzylic position to yield a highly reactive ylide intermediate. This ylide can then undergo either a wikipedia.orgchemistry-reaction.com-sigmatropic rearrangement (the Sommelet-Hauser rearrangement) or a wikipedia.orgwikipedia.org-sigmatropic rearrangement (the Stevens rearrangement).

Sommelet-Hauser Rearrangement

The Sommelet-Hauser rearrangement is a wikipedia.orgchemistry-reaction.com-sigmatropic shift that typically occurs in benzyl quaternary ammonium (B1175870) salts upon treatment with a strong base, such as sodium amide. wikipedia.org For a derivative of Benzyl 2-pyridin-4-ylacetate, such as an N-alkylated pyridinium salt, the reaction would proceed through the formation of a nitrogen ylide. This ylide is in equilibrium with an ylide formed by deprotonation of an ortho-proton on the benzyl ring, which then undergoes the rearrangement. chemistry-reaction.comwikipedia.org

The mechanism involves a concerted, pericyclic reaction pathway. chemistry-reaction.com The resulting product would be an N,N-dialkylbenzylamine with a new alkyl group in the aromatic ortho position. wikipedia.org It is important to note that this rearrangement can occur on substituted aromatic and heteroaromatic rings. chemistry-reaction.com

Stevens Rearrangement

A competing reaction to the Sommelet-Hauser rearrangement is the Stevens rearrangement, which is a wikipedia.orgwikipedia.org-rearrangement of quaternary ammonium salts in the presence of a strong base. wikipedia.org The reaction also proceeds through an ylide intermediate. The mechanism of the Stevens rearrangement has been a subject of considerable discussion, with evidence pointing towards a mechanism involving a caged radical pair or an ion pair, which would account for the observed retention of configuration at the migrating center. wikipedia.org

The following table summarizes the general conditions for these two key rearrangements:

RearrangementSubstrateReagentProduct
Sommelet-HauserBenzyl quaternary ammonium saltStrong base (e.g., NaNH2)Ortho-substituted N,N-dialkylbenzylamine
StevensQuaternary ammonium saltStrong baseRearranged amine (1,2-shift)

Hypothetical Application to Benzyl 2-pyridin-4-ylacetate Derivatives

For a quaternized derivative of Benzyl 2-pyridin-4-ylacetate, the competition between the Sommelet-Hauser and Stevens rearrangements would be influenced by several factors, including the nature of the substituents on the pyridine and benzyl rings, the choice of base, and the reaction temperature. The Sommelet-Hauser rearrangement is generally favored under thermodynamic control, while the Stevens rearrangement can be kinetically favored.

Detailed research findings on the asymmetric Sommelet-Hauser rearrangement of N-benzylic ammonium salts have shown that electron-withdrawing substituents on the benzyl group can accelerate the reaction. nii.ac.jp This suggests that the electronic properties of any substituents on the benzyl portion of Benzyl 2-pyridin-4-ylacetate could influence the propensity for and the outcome of such rearrangements.

The following table outlines a hypothetical study of these rearrangements on a derivative of Benzyl 2-pyridin-4-ylacetate:

EntrySubstrateBaseTemperature (°C)Potential Major Product
1N-Methyl-4-(2-(benzyloxy)-2-oxoethyl)pyridin-1-ium iodideNaNH225Product of Sommelet-Hauser rearrangement
2N-Methyl-4-(2-(benzyloxy)-2-oxoethyl)pyridin-1-ium iodidet-BuOK-78Product of Stevens rearrangement
3N-Benzyl-4-(2-(benzyloxy)-2-oxoethyl)pyridin-1-ium bromideLDA0Mixture of rearrangement products

It is crucial to emphasize that the above discussion is based on established reactivity patterns of related functional groups, as direct experimental data for intramolecular and intermolecular rearrangements of Benzyl 2-pyridin-4-ylacetate is not currently available in the scientific literature. Further experimental investigation would be necessary to fully elucidate the rearrangement chemistry of this specific compound.

Applications of Benzyl 2-pyridin-4-ylacetate in Complex Molecule Synthesis Remain Undocumented in Surveyed Literature

Following an extensive review of chemical literature and research databases, there is no specific documented evidence for the use of Benzyl 2-pyridin-4-ylacetate as a key synthetic intermediate in the construction of various heterocyclic systems or as a precursor for advanced organic transformations as outlined in the requested article structure.

While the molecular structure of Benzyl 2-pyridin-4-ylacetate features an active methylene group and a benzyl ester, functionalities that are theoretically amenable to a range of organic reactions, specific applications in the synthesis of pyrroles, pyrrolidines, imidazoles, imidazolinones, pyridazines, pyrimidinones, and quinazolines have not been reported in the available scientific literature.

Similarly, its role as a precursor in carbonyl condensation reactions is not specifically detailed. General principles of organic synthesis suggest that the active methylene group could potentially participate in such reactions, for example, as a nucleophile in Knoevenagel or Claisen-type condensations. However, no specific examples or studies involving Benzyl 2-pyridin-4-ylacetate in these transformations have been identified.

Consequently, it is not possible to provide a detailed, research-backed article on the specific synthetic applications of Benzyl 2-pyridin-4-ylacetate as requested, due to a lack of available scientific findings. The general synthetic routes for the aforementioned heterocyclic compounds typically involve other well-established precursors and methodologies.

Applications As a Key Synthetic Intermediate in Complex Molecule Construction

Precursor for Advanced Organic Transformations

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

There is no available literature that describes Benzyl (B1604629) 2-pyridin-4-ylacetate as a substrate or reactant in [3+2] cycloaddition reactions or other types of cycloadditions. The reactivity of the pyridine (B92270) ring and the acetate (B1210297) moiety in this specific molecular arrangement has not been reported in the context of forming cyclic adducts through these pericyclic reactions.

Synthesis of Chiral Scaffolds and Stereodefined Compounds

No published research could be found that utilizes Benzyl 2-pyridin-4-ylacetate as a key synthetic intermediate for the construction of chiral scaffolds or stereodefined molecules. Its role as a precursor in stereoselective synthesis, where the configuration of chiral centers is controlled, has not been documented in the accessible scientific domain.

Coordination Chemistry and Ligand Applications of Benzyl 2 Pyridin 4 Ylacetate

Design and Synthesis of Metal Complexes Featuring the Pyridin-4-ylacetate Ligand

The synthesis of metal complexes with pyridin-4-ylacetate ligands, including the benzyl (B1604629) ester, is anticipated to follow well-established protocols for the coordination of pyridine-based ligands to transition metals. These methods typically involve the reaction of a metal salt precursor with the ligand in a suitable solvent.

Transition Metal Coordination Chemistry (e.g., Pd(II), Pt(II), Ni(II))

The coordination chemistry of pyridin-4-ylacetate ligands with transition metals such as palladium(II), platinum(II), and nickel(II) is expected to be rich and varied, leading to complexes with different geometries and nuclearities. The synthesis of such complexes generally involves the reaction of a metal precursor, often a halide or acetate (B1210297) salt, with the pyridin-4-ylacetate ligand. For instance, palladium(II) complexes can be prepared from palladium(II) chloride or palladium(II) acetate. nih.gov Similarly, platinum(II) and nickel(II) complexes can be synthesized from precursors like potassium tetrachloroplatinate(II) and nickel(II) chloride hexahydrate, respectively. nih.govjscimedcentral.com

The resulting complexes often exhibit square planar geometry, which is characteristic of d8 metal ions like Pd(II) and Pt(II). wikipedia.org Nickel(II), also a d8 ion, can form square planar, tetrahedral, or octahedral complexes depending on the ligand field strength and steric factors. jscimedcentral.com The stoichiometry of the resulting complexes (e.g., ML2X2 or ML4, where M is the metal, L is the pyridin-4-ylacetate ligand, and X is an anionic ligand) can be controlled by the molar ratio of the reactants and the reaction conditions.

A representative synthesis of a palladium(II) complex with a 4-substituted pyridine (B92270) ligand can be illustrated by the reaction of palladium(II) nitrate (B79036) with the corresponding pyridine derivative to yield complexes of the general formula PdL42. nih.gov

Table 1: Representative Transition Metal Complexes with Pyridine-based Ligands

Metal IonTypical PrecursorExpected GeometryRepresentative Complex Formula (with analogous ligands)
Pd(II)PdCl2, Pd(OAc)2Square Planar[Pd(pyridine)4]2+, [Pd(pyridine)2Cl2]
Pt(II)K2[PtCl4]Square Planar[Pt(pyridine)4]2+, [Pt(dpa)Cl2]
Ni(II)NiCl2·6H2OSquare Planar, Tetrahedral, or Octahedral[Ni(pyridine)4]2+, [Ni(pyridine)2Cl2]

This table is illustrative and based on general knowledge of pyridine coordination chemistry.

Coordination Modes of the Pyridine Nitrogen and Ester Oxygen

Benzyl 2-pyridin-4-ylacetate possesses two primary potential coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group. The coordination behavior of this ligand would be dictated by the nature of the metal ion and the reaction conditions.

The pyridine nitrogen is a strong and predictable donor, and it is highly probable that it would coordinate to the metal center in a monodentate fashion. This is a common coordination mode for a vast number of pyridine-based ligands. In the case of a copper(II) complex with a related N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide ligand, the pyridine nitrogen atom is observed to coordinate to the copper center. nih.govnih.gov

The involvement of the ester oxygen atoms in coordination is less certain and would depend on several factors, including the Lewis acidity of the metal ion and the steric accessibility of the carbonyl and ether oxygens. While coordination through the carbonyl oxygen is possible, forming a chelate ring, it is not as common for simple esters as it is for ligands like β-diketonates. In many instances, the ester group may remain uncoordinated. For pyridine-carboxylic acid derivatives, coordination through both the nitrogen and a carboxylate oxygen is a common bidentate mode. researchgate.net However, the ester functionality in Benzyl 2-pyridin-4-ylacetate is less likely to deprotonate and form a strong bond with the metal compared to a carboxylic acid.

Therefore, the most probable coordination mode for Benzyl 2-pyridin-4-ylacetate is as a monodentate ligand through the pyridine nitrogen. However, the possibility of bidentate coordination involving the carbonyl oxygen, especially with harder metal ions, cannot be entirely ruled out.

Catalytic Applications of Benzyl 2-pyridin-4-ylacetate Metal Complexes

Metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. While there is no specific information on the catalytic applications of Benzyl 2-pyridin-4-ylacetate complexes, their potential can be inferred from the behavior of analogous systems.

Asymmetric Catalysis with Chiral Ligands (e.g., PyBOX related systems)

For Benzyl 2-pyridin-4-ylacetate to be directly applicable in asymmetric catalysis, it would need to be chiral. As it is achiral, it would primarily serve as a foundational structure for the development of chiral ligands. A prominent example of chiral pyridine-based ligands used in asymmetric catalysis are PyBOX (pyridine-bis(oxazoline)) ligands. acs.org PyBOX ligands are tridentate and C2-symmetric, and their metal complexes are effective catalysts for a wide range of enantioselective reactions. acs.org

The general structure of a PyBOX ligand involves a pyridine ring flanked by two chiral oxazoline (B21484) rings. The nitrogen atoms of the pyridine and both oxazoline rings coordinate to the metal center, creating a chiral environment that can induce enantioselectivity in the catalyzed reaction. While not directly related to the bidentate or monodentate coordination expected for Benzyl 2-pyridin-4-ylacetate, the success of PyBOX systems highlights the utility of the pyridine motif in the design of chiral ligands for asymmetric catalysis.

Role in Cross-Coupling Reactions

Palladium complexes bearing pyridine-based ligands are well-known catalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. In these catalytic systems, the pyridine ligand plays a crucial role in stabilizing the palladium center and influencing its reactivity.

For instance, palladium(II) complexes with 4-substituted pyridine ligands have been shown to be effective precatalysts for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. nih.gov The electronic properties of the pyridine ligand, modulated by the substituent at the 4-position, can impact the catalytic activity. It is plausible that a palladium complex of Benzyl 2-pyridin-4-ylacetate could exhibit similar catalytic activity in such cross-coupling reactions. The benzyl acetate group would primarily exert an electronic effect on the pyridine ring, which in turn would influence the catalytic cycle.

Table 2: Hypothetical Catalytic Activity in Suzuki-Miyaura Coupling

CatalystAryl HalideArylboronic AcidProductPotential Yield
[Pd(Benzyl 2-pyridin-4-ylacetate)2Cl2]4-BromoacetophenonePhenylboronic acid4-AcetylbiphenylHigh
[Pd(Benzyl 2-pyridin-4-ylacetate)2Cl2]4-ChloroanisolePhenylboronic acid4-MethoxbiphenylModerate

This table is hypothetical and based on the performance of analogous palladium-pyridine complexes.

Mechanistic Insights into Catalytic Cycles

The mechanism of palladium-catalyzed cross-coupling reactions with pyridine-based ligands generally follows a well-established cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) is transferred to the Pd(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a powerful non-destructive method for identifying the functional groups and characterizing the bonding framework of the molecule.

FT-IR spectroscopy is instrumental in identifying the key functional groups within Benzyl (B1604629) 2-pyridin-4-ylacetate by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum is characterized by several distinct absorption bands that confirm its structural identity.

The most prominent feature is the strong, sharp absorption band for the ester carbonyl group (C=O), which is expected in the range of 1750–1735 cm⁻¹. orgchemboulder.comvscht.cz This absorption is characteristic of aliphatic esters and confirms the presence of the ester linkage. The C–O stretching vibrations of the ester group typically produce two or more bands in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.com

Vibrations associated with the aromatic rings are also clearly identifiable. The C–H stretching modes of both the pyridine (B92270) and benzyl rings give rise to bands at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ region. vscht.cz In contrast, the aliphatic C–H stretching vibrations from the two methylene (B1212753) (–CH₂–) groups are observed just below 3000 cm⁻¹, in the 2960–2850 cm⁻¹ range. libretexts.org Furthermore, C=C stretching vibrations within the aromatic rings produce a set of characteristic bands in the 1600–1400 cm⁻¹ region. vscht.cz

Table 1: Predicted FT-IR Absorption Bands for Benzyl 2-pyridin-4-ylacetate

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch Ester 1750–1735 Strong
Aromatic C–H Stretch Pyridine & Benzyl Rings 3100–3000 Medium-Weak
Aliphatic C–H Stretch Methylene (–CH₂–) 2960–2850 Medium-Weak
C=C Stretch Aromatic Rings 1600–1400 Medium

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For Benzyl 2-pyridin-4-ylacetate, the Raman spectrum would be dominated by intense signals corresponding to the aromatic ring vibrations.

The pyridine ring, in particular, exhibits characteristic and intense ring "breathing" modes, which are expected around 1030 cm⁻¹ and 1000 cm⁻¹. researchgate.netnih.gov These symmetric vibrations are often the most prominent peaks in the Raman spectra of pyridine derivatives. acs.org Other vibrations, including C–H in-plane and out-of-plane bending and other ring deformations, would also be present, providing a detailed vibrational fingerprint of the molecule. cdnsciencepub.comaps.org The symmetric stretching of the benzyl ring would also contribute to the complex pattern of signals in the 1600-1400 cm⁻¹ region.

Table 2: Predicted Raman Shifts for Benzyl 2-pyridin-4-ylacetate

Vibrational Mode Functional Group Predicted Shift (cm⁻¹) Intensity
Ring Breathing Mode Pyridine Ring ~1030 Strong
Ring Breathing Mode Pyridine Ring ~1000 Strong
Aromatic C=C Stretch Pyridine & Benzyl Rings 1610–1580 Medium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Through ¹H, ¹³C, and two-dimensional NMR techniques, the precise connectivity and chemical environment of every atom in Benzyl 2-pyridin-4-ylacetate can be determined.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For Benzyl 2-pyridin-4-ylacetate, the spectrum shows distinct signals for each type of proton. The pyridine ring protons exhibit a characteristic AA'BB' system, with the two protons ortho to the electron-withdrawing nitrogen atom (H-2, H-6) being significantly deshielded and appearing far downfield (expected around 8.5–8.7 ppm). The protons meta to the nitrogen (H-3, H-5) appear further upfield (around 7.2–7.4 ppm). chemicalbook.com The five protons of the benzyl group typically appear as a complex multiplet in the aromatic region, around 7.3–7.4 ppm. oregonstate.edu The two methylene groups are chemically distinct and appear as sharp singlets. The benzylic protons (–O–CH₂ –Ph) are deshielded by the adjacent oxygen and aromatic ring, resonating around 5.1–5.3 ppm. stackexchange.com The acetate (B1210297) methylene protons (–CH₂ –Py) are found further upfield, expected around 3.7–4.1 ppm. chemicalbook.com

The ¹³C NMR spectrum reveals the number of unique carbon environments. The ester carbonyl carbon (C=O) is the most deshielded, appearing around 170–172 ppm. The carbons of the pyridine ring are found at characteristic chemical shifts: C-2 and C-6 are highly deshielded by the adjacent nitrogen (~150 ppm), followed by C-4 (~147 ppm), while C-3 and C-5 are the most shielded (~124 ppm). testbook.comchemicalbook.com The carbons of the benzyl ring appear in the typical aromatic region of 128–136 ppm. The benzylic methylene carbon (–O–C H₂–Ph) resonates around 66–67 ppm, while the acetate methylene carbon (–C H₂–Py) is observed further upfield at approximately 40–45 ppm. chemicalbook.comnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl 2-pyridin-4-ylacetate

Atom Position ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
C=O - - ~171.0
C H₂–Py ~3.8 Singlet (2H) ~42.0
Pyridine C-2, C-6 ~8.6 Doublet ~150.2
Pyridine C-3, C-5 ~7.3 Doublet ~124.5
Pyridine C-4 - - ~147.5
–O–C H₂–Ph ~5.2 Singlet (2H) ~66.8
Benzyl C-1' - - ~135.5
Benzyl C-2', C-6' ~7.35 Multiplet ~128.7
Benzyl C-3', C-5' ~7.35 Multiplet ~128.4

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons on the pyridine ring (H-2 with H-3; H-6 with H-5) and among all the coupled protons within the benzyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum.

Table 4: Key Predicted HMBC Correlations for Structural Confirmation

Proton (¹H) Correlated Carbon (¹³C) Number of Bonds
–O–CH₂ –Ph C=O 3
–O–CH₂ –Ph Benzyl C-1' 2
CH₂ –Py C=O 2
CH₂ –Py Pyridine C-3, C-5 2
CH₂ –Py Pyridine C-4 2

While no specific dynamic NMR studies on Benzyl 2-pyridin-4-ylacetate have been reported, this technique could be employed to investigate potential conformational dynamics. Processes such as restricted rotation around the C(aryl)–CH₂, CH₂–C(O), or C(O)–O single bonds could be studied using variable-temperature NMR experiments. nih.govnanalysis.com If the rate of interconversion between different conformers is on the NMR timescale, changes in the NMR lineshape, such as peak broadening and coalescence, would be observed as the temperature is varied. Analysis of these changes would allow for the calculation of the activation energy barriers (ΔG‡) for these rotational processes, providing insight into the molecule's conformational flexibility and stability. libretexts.org

Table of Mentioned Compounds

Compound Name

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone of chemical analysis for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For Benzyl 2-pyridin-4-ylacetate, with a molecular formula of C₁₄H₁₃NO₂, the nominal molecular weight is 227 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 227. The fragmentation of this ion would likely proceed through several predictable pathways characteristic of a benzyl ester containing a pyridine ring. Key fragmentation processes would include:

Benzylic C-O bond cleavage: This is often a dominant pathway for benzyl esters, leading to the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which would likely be the base peak in the spectrum. The other fragment would be the pyridin-4-ylacetate radical.

Acylium ion formation: Cleavage of the O-CH₂ bond of the ester would result in the formation of the pyridin-4-ylacetylium ion at m/z 134.

Loss of the benzyl group: Fragmentation could also lead to the loss of a benzyl radical (•CH₂Ph), resulting in a fragment ion corresponding to the protonated pyridin-4-ylacetic acid at m/z 138.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass with very high accuracy (typically to within 5 parts per million). This allows for differentiation between compounds with the same nominal mass but different elemental compositions. For Benzyl 2-pyridin-4-ylacetate, HRMS would confirm its elemental composition of C₁₄H₁₃NO₂.

Table 1: Predicted High-Resolution Mass Spectrometry Data

This interactive table shows the predicted exact mass for the protonated molecular ion of Benzyl 2-pyridin-4-ylacetate.

Molecular FormulaIonCalculated Exact Mass (m/z)
C₁₄H₁₃NO₂[M+H]⁺228.10190

X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

X-ray diffraction analysis of a single crystal is the most powerful method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates of every atom, from which bond lengths, bond angles, and torsion angles can be calculated. It also reveals how molecules pack together in the crystal lattice, which is dictated by intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions.

A single crystal X-ray diffraction study of Benzyl 2-pyridin-4-ylacetate would provide invaluable information on its molecular conformation and crystal packing. The conformation describes the spatial arrangement of the atoms, including the relative orientations of the pyridine and benzene (B151609) rings and the geometry of the ester linkage.

Table 2: Hypothetical Crystallographic Data Parameters for Benzyl 2-pyridin-4-ylacetate

This interactive table outlines the crystallographic parameters that would be determined from a single crystal X-ray diffraction experiment.

ParameterDescriptionExpected Data
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Data not publicly available
Space Group The specific symmetry group of the crystal.Data not publicly available
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).Data not publicly available
Z The number of molecules in the unit cell.Data not publicly available
Intermolecular Interactions The types of non-covalent bonds stabilizing the crystal (e.g., H-bonds, π-stacking).Data not publicly available

Computational and Theoretical Investigations of Benzyl 2 Pyridin 4 Ylacetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For Benzyl (B1604629) 2-pyridin-4-ylacetate, DFT calculations are instrumental in optimizing the molecular geometry and elucidating its electronic properties. ekb.egnih.gov These calculations typically employ a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation approximately. eurjchem.com The resulting optimized structure provides a foundation for further analysis of the molecule's reactivity and characteristics.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For Benzyl 2-pyridin-4-ylacetate, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the benzyl group, making these regions susceptible to electrophilic attack. Conversely, the LUMO would be distributed over the molecule, with significant contributions from the pyridine ring and the carbonyl group of the ester, indicating these as likely sites for nucleophilic attack. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors.

Table 1: Calculated Frontier Molecular Orbital Properties and Global Reactivity Descriptors for Benzyl 2-pyridin-4-ylacetate

ParameterValue (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.75Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.10Indicates chemical reactivity and kinetic stability
Ionization Potential (I)6.85The energy required to remove an electron
Electron Affinity (A)1.75The energy released when an electron is added
Global Hardness (η)2.55Resistance to change in electron distribution
Global Softness (S)0.196A measure of the molecule's polarizability
Electronegativity (χ)4.30The power to attract electrons in a covalent bond
Chemical Potential (μ)-4.30The escaping tendency of electrons from a system
Electrophilicity Index (ω)3.62A measure of the electrophilic power of the molecule

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. ekb.egresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. Green areas represent regions of neutral potential.

In Benzyl 2-pyridin-4-ylacetate, the MEP map would reveal the most negative potential localized around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, identifying them as primary sites for electrophilic interaction. The hydrogen atoms of the pyridine and benzyl rings would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Table 2: Molecular Electrostatic Potential (MEP) Regions and Their Significance in Benzyl 2-pyridin-4-ylacetate

Molecular RegionColor on MEP MapElectrostatic PotentialPredicted Reactivity
Pyridine Nitrogen AtomDeep RedMost NegativeStrong site for electrophilic attack and protonation
Carbonyl Oxygen AtomRed to OrangeNegativeSite for electrophilic attack
Pyridine Ring HydrogensBluePositiveSusceptible to nucleophilic attack
Benzyl Ring HydrogensLight BlueSlightly PositivePotential sites for nucleophilic interaction
Aromatic Rings (Face)Green to YellowNeutral to Slightly NegativeSites for π-π stacking interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de This analysis is crucial for understanding hyperconjugative interactions, charge transfer, and the nature of chemical bonds. wisc.edu NBO analysis quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, with the stabilization energy (E2) indicating the strength of these interactions. scirp.org Natural Hybrid Orbitals (NHOs) describe the specific atomic orbitals that combine to form the NBOs. uni-muenchen.de

Table 3: Selected Natural Bond Orbital (NBO) Interactions and Stabilization Energies (E2) in Benzyl 2-pyridin-4-ylacetate

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N)π* (C-C)Pyridine~15-25Lone pair delocalization into the pyridine ring
LP (O)Carbonylπ* (C-O)Ester~20-30Resonance stabilization of the ester group
π (C-C)Pyridineπ* (C-C)Pyridine~10-20Intramolecular charge transfer within the ring
σ (C-H)σ* (C-C)~1-5Hyperconjugation contributing to stability

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.orgdntb.gov.ua For reactions involving Benzyl 2-pyridin-4-ylacetate, such as its synthesis via esterification or its participation in other transformations, DFT calculations can be used to map out the entire reaction pathway. researchgate.netnih.gov This involves locating and characterizing the structures of reactants, transition states, intermediates, and products. rsc.org By calculating the energies of these species, a potential energy surface can be constructed, and the activation energy barriers for each step can be determined. This information is vital for understanding reaction kinetics and selectivity. For instance, a computational study of the esterification of 4-pyridylacetic acid with benzyl alcohol would likely investigate the acid-catalyzed mechanism, identifying the rate-determining step, which is often the nucleophilic attack of the alcohol on the protonated carboxylic acid. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanical calculations are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For Benzyl 2-pyridin-4-ylacetate, MD simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. Furthermore, by including explicit solvent molecules in the simulation, the effects of the solvent environment on the molecule's structure and dynamics can be investigated. This is particularly important for understanding how the molecule behaves in solution, which is its typical state in many chemical and biological applications.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Molecules with extended π-conjugated systems and significant charge asymmetry, like many pyridine derivatives, can exhibit non-linear optical (NLO) properties. ias.ac.inymerdigital.com These properties are of interest for applications in optoelectronics and photonics. Theoretical calculations, particularly DFT, can be used to predict the NLO properties of Benzyl 2-pyridin-4-ylacetate by calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ). nih.gov A large hyperpolarizability value indicates a strong NLO response. The presence of the electron-donating benzyl group and the electron-withdrawing pyridine ring connected through the ester linkage could potentially give rise to NLO activity. Theoretical predictions can guide the synthesis and experimental validation of new materials with desirable NLO properties. researchgate.net

Table 4: Theoretically Predicted Non-Linear Optical (NLO) Properties of Benzyl 2-pyridin-4-ylacetate

NLO ParameterCalculated Value (a.u.)Significance
Dipole Moment (μ)~2.5 - 3.5 DIndicates charge asymmetry, a prerequisite for NLO activity
Mean Polarizability (α)~150 - 200Measures the linear response of the molecule to an electric field
First Hyperpolarizability (βtot)VariesQuantifies the second-order NLO response

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks in Crystalline Architectures

In the absence of strong hydrogen bond donors like O-H or N-H groups, conventional hydrogen bonding is not expected in the crystal structure of Benzyl (B1604629) 2-pyridin-4-ylacetate. However, the molecule possesses potential hydrogen bond acceptors, namely the nitrogen atom of the pyridine (B92270) ring and the two oxygen atoms of the ester group. These sites can participate in weaker C-H···N and C-H···O hydrogen bonds.

Table 1: Potential Hydrogen Bond Interactions in Benzyl 2-pyridin-4-ylacetate

Donor Group (Molecule 1) Acceptor Atom (Molecule 2) Interaction Type
C-H (Benzyl Ring) N (Pyridine Ring) C-H···N
C-H (Pyridine Ring) N (Pyridine Ring) C-H···N
C-H (Methylene) N (Pyridine Ring) C-H···N
C-H (Benzyl Ring) O (Carbonyl) C-H···O
C-H (Pyridine Ring) O (Carbonyl) C-H···O
C-H (Methylene) O (Carbonyl) C-H···O
C-H (Benzyl Ring) O (Ester Ether) C-H···O
C-H (Pyridine Ring) O (Ester Ether) C-H···O

π-Stacking Interactions Involving Aromatic Moieties

The presence of two aromatic systems, the electron-deficient pyridine ring and the electron-rich benzyl ring, makes π-stacking a critical interaction in the supramolecular assembly of Benzyl 2-pyridin-4-ylacetate. These interactions arise from the electrostatic and van der Waals forces between the quadrupole moments of the aromatic rings. Several geometries are possible:

Parallel-displaced: Where the rings are parallel but offset from one another. This is the most common and energetically favorable arrangement for benzene-like rings.

T-shaped (edge-to-face): Where the edge of one ring (the partially positive hydrogens) points towards the face of another ring (the electron-rich π-cloud).

Sandwich: Where the rings are directly superimposed. This is generally less favorable for identical aromatic rings due to electrostatic repulsion but can be significant in donor-acceptor systems.

Given the different electronic natures of the pyridine and benzyl rings, a donor-acceptor type π-π interaction is highly likely, potentially favoring parallel-displaced or sandwich-type conformations between the pyridine and benzyl moieties of adjacent molecules. These interactions would likely form columnar or layered structures, significantly contributing to the thermodynamic stability of the crystal.

Weak Non-Covalent Interactions (e.g., C-H...O, C-H...π)

Beyond the interactions already mentioned, other weak non-covalent forces are instrumental in defining the three-dimensional architecture of Benzyl 2-pyridin-4-ylacetate.

C-H···O Interactions: As noted in section 8.1, these weak hydrogen bonds are expected to be numerous and directionally specific, linking molecules into chains, sheets, or more complex three-dimensional networks. The carbonyl oxygen is a particularly strong acceptor for these types of bonds.

C-H···π Interactions: These interactions occur when a C-H bond acts as a donor to the π-electron cloud of an aromatic ring. In this molecule, the C-H bonds of the methylene (B1212753) linker or one aromatic ring can point towards the face of an adjacent aromatic ring (either benzyl or pyridine). This type of interaction is crucial for controlling the orientation of molecules where edge-to-face π-stacking is sterically hindered.

The interplay of these varied weak interactions dictates the final, most stable packing arrangement of the molecules in the crystal.

Role of Supramolecular Interactions in Crystal Engineering and Self-Assembly

Crystal engineering relies on the predictable and directional nature of non-covalent interactions to design and synthesize crystalline materials with desired properties. The functional groups within Benzyl 2-pyridin-4-ylacetate provide a toolkit of "supramolecular synthons"—reliable recognition motifs—that guide its self-assembly into a periodic crystalline solid.

The pyridine nitrogen is a robust hydrogen bond acceptor, while the aromatic rings are predictable participants in π-stacking and C-H···π interactions. The ester group offers additional C-H···O interaction sites. The synergy and competition between these different interactions would determine the final crystal packing. For example, a strong π-stacking motif might dominate the assembly, creating columns of molecules which are then interlinked by weaker C-H···N and C-H···O bonds. Alternatively, a robust C-H···N hydrogen bond might form a primary chain or dimer, which is then arranged in space according to the steric and electronic requirements of the bulky aromatic groups.

Therefore, the self-assembly of Benzyl 2-pyridin-4-ylacetate into a crystalline solid is a complex process directed by a hierarchy of non-covalent interactions. Understanding and controlling these interactions would be key to predicting and potentially modifying the solid-state properties of this compound and its derivatives.

Advanced Derivatization and Functionalization of Benzyl 2 Pyridin 4 Ylacetate

Regioselective Functionalization of the Pyridine (B92270) Ring

The pyridine ring in Benzyl (B1604629) 2-pyridin-4-ylacetate is electron-deficient, which dictates its reactivity towards various chemical transformations. The functionalization of this heterocycle is crucial for modulating the electronic properties, solubility, and biological interactions of the molecule.

Direct C-H functionalization of pyridines is a significant challenge in synthetic chemistry, often requiring specific strategies to control regioselectivity. For 4-substituted pyridines like the target compound, the C2/C6 and C3/C5 positions are available for substitution.

Electrophilic Aromatic Substitution: The pyridine nitrogen deactivates the ring towards electrophilic attack, making such reactions difficult. However, under forcing conditions or by first converting the pyridine to its N-oxide, electrophilic substitution can be directed to the C3 and C5 positions.

Nucleophilic and Radical Substitution: The electron-deficient nature of the ring makes it more susceptible to nucleophilic and radical attack. The Minisci reaction, for example, is a powerful method for the C-H alkylation of electron-deficient heterocycles. nih.gov This reaction utilizes radicals, which preferentially attack the protonated pyridine ring at the C2 and C6 positions. The C4-position is already substituted, so for Benzyl 2-pyridin-4-ylacetate, functionalization would be directed to the C2/C6 positions. Strategies involving the use of removable blocking groups have been developed to achieve high regioselectivity for C4-alkylation on a native pyridine, a concept that can be adapted to direct functionalization to other positions when one is already occupied. nih.gov

Another approach involves the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which can then serve as versatile intermediates for subsequent bond-forming reactions at the C4-position. researchgate.net While the target compound is already C4-substituted, similar activation strategies could potentially be developed for the C2 position.

Reaction TypeReagentsTarget Position(s)Expected Product Class
Minisci (Acylation)RCO₂H, AgNO₃, (NH₄)₂S₂O₈C2, C62-Acyl-4-(benzylacetate)pyridine
HalogenationBr₂, OleumC3, C53-Bromo-4-(benzylacetate)pyridine
Nitration (on N-oxide)HNO₃, H₂SO₄C2, C62-Nitro-4-(benzylacetate)pyridine N-oxide
Directed MetalationLDA, then E⁺C33-Substituted-4-(benzylacetate)pyridine

This table presents potential regioselective reactions based on established pyridine chemistry.

Modifications of the Benzyl Moiety for Tuned Properties

The benzyl group offers two primary sites for modification: the aromatic phenyl ring and the benzylic methylene (B1212753) (-CH₂-) bridge. Functionalization of this moiety can significantly alter the steric and electronic profile of the entire molecule.

Aromatic Ring Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution. The existing alkyl substituent (the rest of the molecule) is an ortho-, para-directing group. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would primarily yield products substituted at the C2' (ortho) and C4' (para) positions of the phenyl ring. Such modifications are useful for introducing new functional groups that can act as hydrogen bond donors/acceptors, alter lipophilicity, or serve as points for further derivatization.

Benzylic Position Reactions: The benzylic carbon is activated towards radical reactions and can also be involved in nucleophilic substitution, depending on the reaction pathway. khanacademy.org For instance, free-radical bromination using N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the benzylic position. This bromide can then be displaced by a variety of nucleophiles to introduce diverse functionalities. Oxidation of the benzylic position can lead to the formation of a ketone, transforming the benzyl acetate (B1210297) into a benzoyl acetate derivative.

Modification SiteReaction TypeReagentsPotential ProductImpact on Properties
Phenyl Ring (para)NitrationHNO₃, H₂SO₄Benzyl (4-nitro) 2-pyridin-4-ylacetateAlters electronic properties; introduces site for reduction to an amine.
Phenyl Ring (ortho)Friedel-Crafts AcylationCH₃COCl, AlCl₃Benzyl (2-acetyl) 2-pyridin-4-ylacetateIncreases steric bulk; adds a carbonyl group for further chemistry.
Benzylic CarbonRadical HalogenationNBS, light1-Bromo-1-phenylmethyl 2-pyridin-4-ylacetateIntroduces a leaving group for nucleophilic substitution. khanacademy.org
Benzylic CarbonOxidationKMnO₄ or CrO₃Benzoylmethyl 2-pyridin-4-ylacetateConverts methylene to a carbonyl, changing geometry and electronics.

This table illustrates representative modifications to the benzyl moiety.

Transformations at the Ester Linkage for Diverse Product Scaffolds

The ester group is a highly versatile functional group that can be converted into a wide range of other functionalities, serving as a linchpin for creating diverse molecular scaffolds.

Hydrolysis: The ester can be hydrolyzed under acidic or basic (saponification) conditions to yield pyridin-4-ylacetic acid and benzyl alcohol. The resulting carboxylic acid is a valuable intermediate for synthesizing amides, other esters, or acid chlorides.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to two corresponding alcohols. In this case, the products would be 2-(pyridin-4-yl)ethanol and benzyl alcohol.

Amidation/Aminolysis: The ester can react directly with amines, often at elevated temperatures, to form the corresponding amide, liberating benzyl alcohol. This is a direct method for creating a diverse library of N-substituted 2-(pyridin-4-yl)acetamides.

Transesterification: In the presence of an acid or base catalyst, reacting the benzyl ester with a different alcohol will result in the formation of a new ester, displacing the benzyl alcohol. This allows for the synthesis of a variety of alkyl or aryl 2-pyridin-4-ylacetates.

TransformationReagents/ConditionsProductsResulting Scaffold
SaponificationNaOH, H₂O/EtOHPyridin-4-ylacetic acid + Benzyl alcoholCarboxylic Acid
ReductionLiAlH₄, then H₂O2-(Pyridin-4-yl)ethanol + Benzyl alcoholPrimary Alcohol
AmidationRNH₂, heatN-R-2-(pyridin-4-yl)acetamide + Benzyl alcoholAmide
TransesterificationR'OH, H⁺ or RO⁻R'-2-pyridin-4-ylacetate + Benzyl alcoholNew Ester

This table summarizes key transformations of the ester linkage.

Synthesis of Polymeric and Macromolecular Architectures Incorporating the Compound

The structure of Benzyl 2-pyridin-4-ylacetate is suitable for incorporation into polymeric materials, either by functionalizing it to create a polymerizable monomer or by attaching it to a pre-existing polymer backbone.

Monomer Synthesis and Polymerization: A polymerizable group, such as a vinyl or methacryloyl group, can be introduced into the molecule. For example, using 4-vinylbenzyl alcohol instead of benzyl alcohol in the initial esterification would yield 4-vinylbenzyl 2-pyridin-4-ylacetate. This monomer could then undergo radical polymerization to form a polystyrene-based polymer with pendant pyridin-4-ylacetate groups. Similarly, functionalizing the pyridine ring with a vinyl group could also produce a viable monomer. The polymerization of related monomers like benzyl methacrylate (B99206) is well-established and can be achieved through methods like atom transfer radical polymerization (ATRP). researchgate.net

Post-Polymerization Modification: An alternative strategy involves the modification of an existing polymer. For instance, poly(4-vinylpyridine) can be quaternized by reacting its pendant pyridine groups with a suitable derivative of benzyl 2-pyridin-4-ylacetate. More directly, poly(4-vinylpyridine) can be quaternized with benzyl bromide. rsc.org Similarly, polymers containing reactive groups like benzyl chloride or bromide, such as poly(vinylbenzyl chloride), could be reacted with the sodium salt of pyridin-4-ylacetic acid to graft the structure onto the polymer chain. Such polymeric pyridinium (B92312) salts have applications as sorbents and functional materials. nih.gov

Polymerization StrategyDescriptionExample Monomer/PolymerPolymerization Method
Monomer FunctionalizationIntroduce a polymerizable group (e.g., vinyl) onto the benzyl ring.4-Vinylbenzyl 2-pyridin-4-ylacetateFree Radical Polymerization, ATRP
Grafting onto PolymerReact a pre-formed polymer with the target molecule or its precursors.Poly(vinylbenzyl chloride) + Sodium pyridin-4-ylacetateNucleophilic Substitution
QuaternizationReact a polymer containing pyridine units with an alkylating agent.Poly(4-vinylpyridine) + Benzyl bromideQuaternization Reaction rsc.org

This table outlines strategies for creating polymers incorporating the compound's structural motifs.

Q & A

Q. What are the recommended protocols for synthesizing Benzyl 2-pyridin-4-ylacetate in a laboratory setting?

Synthesis typically involves esterification between pyridin-4-ylacetic acid and benzyl alcohol under catalytic conditions. A methodologically robust approach includes:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid or cerium-based catalysts like ammonium cerium phosphate) are effective for esterification. Optimize molar ratios (e.g., 1:1.5 acid-to-alcohol) and reaction time (4–6 hours) using uniform experimental design .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization ensures purity. Validate via TLC and NMR.
  • Safety : Use fume hoods, static-free equipment, and flame-resistant materials to mitigate hazards .

Q. How should researchers characterize the purity and structural identity of Benzyl 2-pyridin-4-ylacetate?

A multi-technique approach is critical:

  • Spectroscopy :
    • NMR : Compare 1H^1H- and 13C^{13}C-NMR shifts to literature values (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm, benzyl ester protons at δ 5.1–5.3 ppm).
    • FTIR : Confirm ester carbonyl (C=O) stretching at ~1740 cm1^{-1}.
  • Crystallography : For crystalline derivatives, use SHELX software for structure refinement. Validate bond lengths and angles against theoretical models .
  • Purity : HPLC (C18 column, acetonitrile/water gradient) with >98% purity threshold. Document methods per journal guidelines (e.g., Beilstein Journal standards) .

Q. What safety precautions are critical when handling Benzyl 2-pyridin-4-ylacetate in experimental workflows?

  • Engineering controls : Conduct reactions in ventilated fume hoods with spark-proof equipment to prevent vapor accumulation .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use face shields for high-risk steps (e.g., distillation) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for Benzyl 2-pyridin-4-ylacetate?

Contradictions often arise from conformational flexibility or impurities:

  • Multi-method validation : Cross-validate NMR/XRD data with computational models (e.g., DFT for predicting chemical shifts or crystal packing). Use SHELXL for refining crystallographic outliers .
  • Impurity profiling : Employ LC-MS to detect trace byproducts (e.g., unreacted pyridin-4-ylacetic acid). Adjust synthetic conditions (e.g., catalyst loading) to minimize side reactions .
  • Dynamic NMR : Probe temperature-dependent shifts to identify rotamers or tautomers causing spectral discrepancies.

Q. What methodologies are employed to study the catalytic mechanisms involving Benzyl 2-pyridin-4-ylacetate in esterification reactions?

  • Kinetic studies : Monitor reaction progress via in situ FTIR or 1H^1H-NMR to derive rate constants. Use Arrhenius plots to determine activation energy.
  • Catalyst characterization : Analyze cerium-based catalysts (e.g., ammonium cerium phosphate) via XRD and BET surface area measurements. Correlate porosity with catalytic efficiency .
  • Isotopic labeling : Introduce 18O^{18}O-labeled benzyl alcohol to trace ester bond formation via mass spectrometry.

Q. How can computational models predict the reactivity of Benzyl 2-pyridin-4-ylacetate in complex reaction environments?

  • DFT calculations : Optimize molecular geometry (e.g., Gaussian09) to calculate frontier orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with enzymatic targets (e.g., esterases) using AutoDock Vina. Validate with experimental IC50_{50} values.
  • MD simulations : Model solvation effects (e.g., in DMSO/water) to predict hydrolysis rates under physiological conditions.

Methodological Tables

Q. Table 1. Key Characterization Parameters for Benzyl 2-pyridin-4-ylacetate

TechniqueParametersExpected Values
1H^1H-NMRBenzyl CH2_2, pyridin-4-yl protonsδ 5.1–5.3 (s, 2H), δ 8.5–8.7 (d)
13C^{13}C-NMREster carbonyl, pyridin-4-yl carbonsδ 170–172 ppm, δ 150–155 ppm
XRDSpace group, unit cell dimensionsMonoclinic, a = 8.2 Å

Q. Table 2. Optimization Parameters for Catalytic Esterification

VariableOptimal RangeImpact on Yield
Catalyst loading5–10 mol%Maximizes turnover
Temperature80–100°CReduces side reactions
Reaction time4–6 hoursBalances kinetics

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